molecular formula C9H8O B058226 2-Indanone CAS No. 615-13-4

2-Indanone

Cat. No. B058226
CAS RN: 615-13-4
M. Wt: 132.16 g/mol
InChI Key: UMJJFEIKYGFCAT-UHFFFAOYSA-N
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Patent
US03943149

Procedure details

A 60 g sample of 2-indanone (0.45 moles) in 1.5 liters of 40% aqueous methanol was treated with 18 g (0.46 moles) of sodium borohydride in portions with cooling to maintain T≤ 40°C. After the addition was complete (15 min), the mixture was stirred for 2 hrs then allowed to stand overnight at room temp. Ether extraction, drying over potassium carbonate and evaporation gave 58.3 g crystalline 2-indanol (96%).
Quantity
0.45 mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[BH4-].[Na+]>CO>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
0.45 mol
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
18 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(15 min)
Duration
15 min
WAIT
Type
WAIT
Details
to stand overnight at room temp
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
Ether extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over potassium carbonate and evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 58.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.